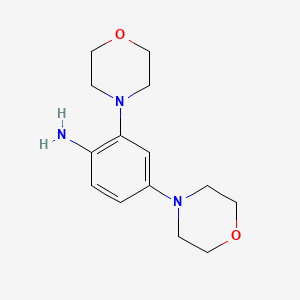

2,4-Di-morpholin-4-yl-phenylamine

Description

Contextualizing Amino-Substituted Aromatic Systems

Amino-substituted aromatic systems, with aniline (B41778) as the parent compound, are a cornerstone of organic chemistry. The amino group, being a strong activating group, significantly influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions. This directing effect is a fundamental concept in the synthesis of polysubstituted aromatic compounds. The electronic properties of the amino group can be modulated by the nature of its substituents, which in turn affects the nucleophilicity and basicity of the nitrogen atom and the aromatic ring. The presence of multiple amino or substituted amino groups on a single aromatic ring, as seen in 2,4-Di-morpholin-4-yl-phenylamine, can lead to complex electronic effects and unique reactivity patterns.

Significance of Morpholine (B109124) Functionality in Chemical Synthesis and Design

The morpholine moiety is a saturated heterocycle containing both an amine and an ether functional group. Its incorporation into molecular structures is of significant interest across various chemical disciplines. In medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. ub.edunih.gov The presence of the ether oxygen can also influence the conformation of the ring and its ability to participate in hydrogen bonding. In synthetic chemistry, morpholine is a versatile building block, readily introduced via nucleophilic substitution reactions. chemicalbook.com The presence of two morpholine units in this compound is anticipated to significantly impact its solubility, polarity, and potential biological activity.

Research Trajectories for Complex Phenylamine Derivatives

Research into complex phenylamine derivatives is driven by the quest for new molecules with tailored properties. In materials science, substituted anilines are precursors to conductive polymers and dyes. In medicinal chemistry, the phenylamine scaffold is present in a wide array of therapeutic agents. Current research often focuses on the development of synthetic methodologies that allow for the precise installation of various substituents on the phenylamine core to fine-tune the electronic and steric properties of the molecule. The exploration of di-substituted phenylamines, such as this compound, aligns with the trajectory of creating molecules with increased complexity and functionality, potentially leading to the discovery of novel reactivity and applications.

While detailed experimental research findings on the specific synthesis and characterization of this compound are not extensively documented in publicly available literature, its structural components suggest areas of potential scientific interest. A plausible synthetic approach could involve the nucleophilic aromatic substitution of a di-halogenated or di-nitro-substituted benzene derivative with morpholine, followed by the reduction of a nitro group to the primary amine.

Given the established roles of the phenylamine and morpholine moieties, it is reasonable to hypothesize the chemical properties and potential research applications of this compound.

Interactive Data Table: Hypothetical Properties of this compound

The following table presents a set of hypothetical physicochemical properties for this compound, based on its chemical structure and the known properties of its constituent functional groups. It is important to note that these are predicted values and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| Molecular Weight | 263.34 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in polar organic solvents |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa (of the aniline nitrogen) | ~5-6 |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKXLKXBFHADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355305 | |

| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-92-5 | |

| Record name | 2,4-Di-4-morpholinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Mechanistic Elucidation of 2,4 Di Morpholin 4 Yl Phenylamine Systems

Quantum Chemical Investigations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are instrumental in characterizing the fundamental properties of the 2,4-Di-morpholin-4-yl-phenylamine molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its favorable balance of accuracy and computational cost, especially for geometry optimizations of medium to large-sized molecules. google.com DFT methods are employed to locate the minimum energy structure of the molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles. For complex molecules like this compound, DFT accurately models the geometric parameters that are foundational to understanding its properties. nih.gov

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For amino-morpholine systems, which contain nitrogen and oxygen heteroatoms, this selection is particularly crucial.

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often recommended for achieving high accuracy in geometry optimizations. nih.gov The B3LYP functional, a popular hybrid functional, has a long history of success for organic molecules. researchgate.net More modern, range-separated hybrid functionals like CAM-B3LYP and ωB97XD are also excellent choices, as they can better handle charge-transfer and non-covalent interactions, which may be present in the system. chemrxiv.org Dispersion corrections, such as Grimme's D3(BJ), are essential additions to account for van der Waals forces, which become increasingly important in larger molecules with flexible groups like morpholines. google.com

Basis Sets: The choice of basis set determines the flexibility given to electrons to describe their spatial distribution. For molecules containing second-row elements and lone pairs, Pople-style basis sets like 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net This notation indicates a triple-zeta quality basis set for valence electrons, augmented with diffuse functions (++) on heavy atoms and hydrogens to describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical orbital shapes. youtube.com Alternatively, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, offer a systematic path to improving accuracy, albeit at a higher computational cost. youtube.com

A summary of commonly employed functional and basis set combinations for similar systems is presented below.

| Functional | Basis Set | Key Features |

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional, providing a good balance of accuracy and cost for organic molecules. researchgate.netresearchgate.net |

| PBE0 | def2-TZVP | A robust hybrid functional often paired with triple-zeta basis sets for accurate geometries. google.com |

| ωB97XD | aug-cc-pVDZ | A range-separated functional with empirical dispersion, suitable for non-covalent interactions. chemrxiv.org |

| M06-2X | 6-311+G(d,p) | A high-percentage Hartree-Fock exchange functional, good for main-group thermochemistry and kinetics. |

The this compound molecule possesses significant conformational flexibility. This arises from the rotation around the C-N bonds connecting the phenyl ring to the amine and the two morpholine (B109124) groups. The morpholine rings themselves can exist in different chair or boat conformations, further increasing the number of possible low-energy structures.

A thorough conformer analysis is essential to identify the global minimum energy structure and the relative stabilities of other low-lying conformers. Computational procedures can systematically explore the potential energy surface by rotating key dihedral angles. nih.gov The relative energies of these conformers determine their population at a given temperature. The identification of all relevant low-energy conformers is crucial, as molecular properties can vary significantly between different conformations. nih.gov

Below is a hypothetical table illustrating the relative stability of potential conformers. The energy differences are typically small, indicating that multiple conformations may coexist.

| Conformer ID | Dihedral Angle (C4-N-C1-C6) | Morpholine Conformation | Relative Energy (kcal/mol) |

| Conf-1 | 0° (Planar) | Chair-Chair | 0.00 (Global Minimum) |

| Conf-2 | 30° (Twisted) | Chair-Chair | 0.75 |

| Conf-3 | 90° (Perpendicular) | Chair-Chair | 2.50 |

| Conf-4 | 0° (Planar) | Chair-Boat | 5.80 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com

The energies of the HOMO and LUMO and the gap between them (ΔE = E_LUMO - E_HOMO) are critical descriptors of molecular reactivity and stability. mdpi.com

HOMO Energy (E_HOMO): Related to the ionization potential, it represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO Energy (E_LUMO): Related to the electron affinity, it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): This gap is an indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, the presence of the electron-donating amine group and the nitrogen atoms of the morpholine rings is expected to raise the HOMO energy, making the molecule a good electron donor. The HOMO-LUMO gap influences its potential application in materials science, for example, as a sensitizer (B1316253) in solar cells where a smaller gap can lead to better light-harvesting efficiency. researchgate.net

The following table shows representative FMO energy values for aromatic amine derivatives, calculated using DFT methods.

| Compound Class | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Triphenylamine Derivatives researchgate.net | -5.10 to -5.50 | -2.10 to -2.50 | 2.60 to 3.40 |

| Quinoxaline Derivatives researchgate.net | -6.50 to -7.20 | -2.80 to -3.50 | 3.50 to 4.00 |

| Di-substituted Anilines | -5.30 to -5.80 | -1.50 to -2.00 | 3.50 to 4.10 |

Visualizing the FMOs provides insight into where chemical reactions are most likely to occur. The distribution of electron density in the HOMO and LUMO reveals the nucleophilic and electrophilic sites of the molecule, respectively. researchgate.net

In a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich phenylamine moiety. The nitrogen atom of the central amino group and the π-system of the phenyl ring would contribute significantly to the HOMO, indicating that this is the primary site for electrophilic attack.

The LUMO, on the other hand, is likely to be distributed more broadly across the aromatic ring and potentially parts of the morpholine substituents. This orbital represents the regions where the molecule can accept electron density in a reaction with a nucleophile. The overlap between the HOMO of a reactant and the LUMO of this compound (or vice versa) governs the feasibility of a chemical reaction. imperial.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would likely show regions of negative potential around the nitrogen atoms of the morpholine rings and the phenylamine nitrogen, as well as the oxygen atoms of the morpholine groups, due to the presence of lone pairs of electrons. These sites would be predicted as the primary locations for electrophilic attack. Conversely, regions of positive potential might be located on the hydrogen atoms of the amine group and the aromatic ring, suggesting these as sites for potential nucleophilic interaction.

The MEP map would also be crucial in predicting the types of non-covalent interactions the molecule can form. The electron-rich areas (red/yellow) would be expected to act as hydrogen bond acceptors, while the electron-poor regions (blue), such as the N-H proton of the phenylamine, would act as hydrogen bond donors. This information is vital for understanding its solubility, crystal packing, and interactions with biological macromolecules.

Elucidation of Reaction Mechanisms via Computational and Experimental Methods

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. A combination of computational modeling and experimental techniques is often employed for this purpose.

Computational methods, such as Density Functional Theory (DFT), are used to model the potential energy surface of a reaction. This allows for the identification of transition states—the highest energy points along the reaction coordinate. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state analysis would reveal the geometry and energy of these transient species, helping to determine the most likely reaction pathway.

Experimental validation of proposed mechanisms often involves isotopic labeling. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. This is known as the Kinetic Isotope Effect (KIE). A significant KIE observed upon deuterating the N-H group of the phenylamine, for example, would suggest that the cleavage of this bond is involved in the rate-determining step of the reaction. To date, no such studies have been published for this compound.

Identification of Catalytically Active Species and Intermediates

The elucidation of reaction mechanisms involving this compound, particularly within catalytic cycles, relies heavily on computational chemistry to identify transient intermediates and catalytically active species that are often difficult to detect experimentally. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of proposed reaction pathways, thereby providing insights into the kinetics and thermodynamics of each elementary step.

In many transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, the active catalytic species is typically a low-valent metal complex. For reactions where a dimorpholinophenyl moiety might be installed, a plausible catalytic cycle would involve a Pd(0) species. Computational models can predict the relative stability of various Pd(0) complexes with different ligands, helping to identify the most likely catalytically active form.

Intermediates in such a cycle would include:

Oxidative Addition Complex: Following the formation of the active Pd(0) catalyst, the first key intermediate is often an oxidative addition product. DFT calculations can model the structure and energetics of this species, where the palladium center inserts into a carbon-halogen or other electrophilic bond.

Amine Coordination: The this compound would then coordinate to the Pd(II) center.

The stability and reactivity of these intermediates are often explored using in situ characterization techniques like advanced IR spectroscopy or X-ray absorption spectroscopy, which provide data that can be correlated with computational predictions. rsc.org Mass spectrometry is also a powerful tool for detecting and characterizing low-abundance charged intermediates in metal-catalyzed reactions. rsc.org

Below is a representative data table illustrating how computational chemistry can be used to evaluate the energy profile of a hypothetical palladium-catalyzed amination reaction forming a related morpholine-containing product. The energies determine the favorability and rate of each step.

| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (ΔG‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Ar-Pd(II)-X(L) | +15.2 | -5.7 |

| Ligand Substitution (Amine Binding) | Ar-Pd(II)-(Amine)(L) | +5.1 | -2.3 |

| Reductive Elimination | [Ar-Amine-Pd(0)(L)]‡ | +21.5 | -18.9 |

This table presents hypothetical DFT-calculated energy values for key steps in a representative Pd-catalyzed amination to illustrate the type of data generated in mechanistic studies. Actual values would be specific to the precise reactants, ligands, and solvent system.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. mdpi.com By simulating the atomic motions of the molecule over time, MD provides a detailed picture of its dynamic behavior, conformational preferences, and the influence of its environment. These simulations are governed by a force field—a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

The primary goal of using MD for this system is to understand how the molecule folds and flexes, which parts are rigid, and which are mobile. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by a specific three-dimensional conformation. acs.org For this compound, MD simulations can reveal the accessible orientations of the two morpholine rings relative to the central phenylamine core and to each other. Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and explore the conformational space more exhaustively, which is particularly useful for identifying rare or transient conformations that might be functionally important. rsc.orgnih.gov

Conformational Dynamics of Morpholine Rings

The morpholine heterocycle is a key structural feature in many bioactive compounds and typically adopts a stable chair conformation. nih.govresearchgate.net However, this conformation is not static. The ring can undergo a "ring flip" or "chair-to-chair" interconversion, passing through higher-energy boat and twist-boat transition states. Understanding the conformational properties of morpholine is essential for determining its conformation-dependent activity. acs.org

In the this compound molecule, the two morpholine rings are subject to steric and electronic influences from their attachment to the phenylamine ring. MD simulations can quantify these dynamics by tracking key dihedral angles within the rings over time. The simulations can determine the free energy barrier associated with the ring flip, revealing how easily and how often this conformational change occurs. The presence of the bulky phenylamine substituent may raise the energy barrier for this flip compared to unsubstituted morpholine, or it may favor one chair conformation over the other. Recent studies combining spectroscopy and theoretical calculations have been crucial in enhancing the understanding of conformational preferences in morpholine. acs.org

The following table summarizes typical conformational properties of a morpholine ring that can be analyzed via MD simulations.

| Parameter | Description | Typical Value/Observation from Simulation |

|---|---|---|

| Dominant Conformation | The lowest energy conformation of the ring. | Chair Conformation |

| Ring Flip Energy Barrier | The energy required to interconvert between the two chair forms. | ~10-12 kcal/mol (can be influenced by substituents) |

| Key Dihedral Angles (e.g., C-N-C-C) | Torsional angles that define the ring's pucker. | Values fluctuate around ±60° for a chair form. |

| Ring Puckering Coordinates | Quantitative measures (Cremer-Pople parameters) of ring shape. | Defines the exact position on the conformational sphere (e.g., pure chair, boat). |

Solvent Effects on Molecular Conformations

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. researchgate.net For this compound, which contains both hydrophobic (phenyl ring) and polar (amine and morpholine oxygen/nitrogen atoms) regions, the choice of solvent is expected to influence its preferred shape. MD simulations can model this by using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties.

In polar protic solvents like water, hydrogen bonding can occur with the oxygen and nitrogen atoms of the morpholine rings and the phenylamine's NH group. These interactions can stabilize conformations where these polar groups are exposed to the solvent. Conversely, in a nonpolar solvent like chloroform (B151607) or in a vacuum, intramolecular interactions (such as internal hydrogen bonds or van der Waals forces) may become more dominant, potentially favoring more compact conformations.

MD simulations can quantify these effects by calculating key molecular properties in different solvent environments and observing shifts in the populations of various conformational states.

| Solvent | Dielectric Constant (ε) | Predicted Effect on Conformation | Calculated Average Dipole Moment (Debye) |

|---|---|---|---|

| Vacuum | 1 | Favors compact structures, potential for intramolecular H-bonding. | 2.1 D |

| Chloroform | 4.8 | Intermediate behavior, less structured than in vacuum. | 2.8 D |

| Acetonitrile | 37.5 | Stabilizes polar conformers through dipole-dipole interactions. | 3.5 D |

| Water | 80.1 | Favors extended conformations with exposed polar groups due to H-bonding. | 3.9 D |

Structure Activity Relationship Sar Studies of 2,4 Di Morpholin 4 Yl Phenylamine Analogs

Methodological Frameworks for SAR Investigations

The investigation of SAR for complex molecules like 2,4-di-morpholin-4-yl-phenylamine analogs relies on a combination of computational and experimental techniques. Methodologies such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular docking are extensively used to rationalize the biological activities of a series of compounds and to guide the design of new, more potent analogs. nih.govnih.gov

Pharmacophore modeling helps identify the essential structural and physicochemical features required for a molecule to bind to its biological target. nih.gov For morpholine-containing scaffolds, these models often highlight the importance of hydrogen bond acceptors (like the morpholine (B109124) oxygen), hydrophobic regions, and specific spatial arrangements of aromatic rings. nih.gov QSAR modeling establishes a mathematical correlation between the structural features of the compounds and their biological activities, enabling the prediction of potency for virtual compounds. nih.govnih.gov Molecular docking complements these approaches by predicting the specific binding orientation and interactions of a ligand within the active site of a target protein, providing crucial insights into the molecular basis of its activity. nih.gov

Rational drug design for this compound analogs is guided by several key principles aimed at optimizing interactions with the target protein and improving drug-like properties. The morpholine ring is a key component in this process, often incorporated to enhance aqueous solubility, bioavailability, and metabolic stability. researchgate.netmdpi.com

The core design principles include:

Target-Specific Interactions : Modifications are designed to maximize interactions with the amino acid residues in the target's binding pocket. For many kinase inhibitors, a key interaction involves a hydrogen bond between the morpholine oxygen and a backbone NH group in the hinge region of the kinase. acs.org

Improving Physicochemical Properties : The inclusion of morpholine rings is a well-established strategy to modulate a compound's lipophilicity and basicity (pKa), which are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov The morpholine ring's oxygen atom reduces the basicity of its nitrogen atom, which can be advantageous for cell permeability and avoiding off-target effects. mdpi.com

Scaffold Hopping and Bioisosteric Replacement : In some cases, a di-morpholin-phenylamine scaffold might be designed as a bioisosteric replacement for other known pharmacophores to improve properties or escape existing patent claims. The morpholine ring itself is often used as a bioisostere for piperidine or piperazine to optimize basicity and lipophilicity. researchgate.net

Conformational Restriction : Introducing cyclic structures like the morpholine ring restricts the conformational flexibility of a molecule. This can lock the molecule into its "bioactive conformation," the specific three-dimensional shape required for optimal binding, thereby increasing potency and selectivity. fiveable.me

The synthesis of analogs and the development of chemical libraries are essential for systematically exploring the SAR of the this compound scaffold. Synthetic strategies typically focus on the late-stage diversification of a common intermediate or the assembly of the core structure from varied building blocks.

A common approach involves the use of a starting material like 1-fluoro-2,4-dinitrobenzene or 2,4-dichloro-1-nitrobenzene. This core can undergo sequential nucleophilic aromatic substitution reactions with morpholine and its derivatives. The nitro group can then be reduced to an amine to yield the phenylamine core. This method allows for the introduction of different substituted morpholines at either the 2- or 4-position, creating a library of analogs.

For example, in the development of analogs for the PI3K inhibitor ZSTK474, which features a related dimorpholino-triazine core, a key synthetic step involves the reaction of cyanuric chloride with morpholine, followed by reaction with a second amine-containing substituent. nih.govnih.gov Similar strategies can be applied to a phenylamine core.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, can be used to attach the morpholine moieties or to further functionalize the phenylamine ring, allowing for the creation of diverse and complex analog libraries for comprehensive SAR studies. researchgate.net

Impact of Morpholine Substitution Patterns on Chemical Functionality

The number, position, and chemical nature of the morpholine substituents on the phenylamine core have a profound impact on the compound's biological and chemical functionality. SAR studies on related molecules, such as the PI3K inhibitor ZSTK474, demonstrate the high sensitivity of biological activity to modifications of the morpholine groups. nih.gov

In many kinase inhibitors, one morpholine ring is deeply involved in binding interactions at the enzyme's active site, often forming a critical hydrogen bond with the hinge region of the protein. acs.orgnih.gov The second morpholine group may be more solvent-exposed and can be modified to fine-tune physicochemical properties like solubility without disrupting the key binding interactions. nih.gov

The replacement of a single morpholine group in ZSTK474 with piperazine led to a significant 36-fold reduction in PI3Kα inhibition, highlighting the critical role of the morpholine's oxygen atom in this specific region. nih.gov Further studies replacing a morpholine with various 2-aminoethyl groups showed that analogs with pendant hydroxyl or methoxy groups (mimicking the morpholine oxygen) retained high potency, whereas those with pendant amino groups were significantly less active. nih.gov

| Compound | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

|---|---|---|---|---|---|

| ZSTK474 (1) | Reference (Dimorpholino) | 5.0 | 20.8 | 37.5 | 3.9 |

| Analog 6a | Morpholine replaced with Ethanolamine | 9.9 | 102 | 92.1 | 9.9 |

| Analog 6b | Morpholine replaced with Diethanolamine | 3.7 | 102 | 14.6 | 10.1 |

| Analog 6e | Morpholine replaced with N,N-Dimethylethanolamine | 151 | 661 | 1550 | 12.8 |

Data sourced from studies on ZSTK474 analogs, which feature a dimorpholino-triazine core. The data illustrates the sensitivity of kinase inhibition to substitutions on the morpholine ring. nih.gov

While direct SAR comparisons for different positional isomers of this compound are not extensively detailed in the literature, fundamental principles of medicinal chemistry underscore the importance of this factor. Changing the substitution pattern alters:

Molecular Geometry : The relative orientation of the two morpholine groups and the exocyclic amine changes with different substitution patterns. This directly impacts the molecule's ability to fit into a specific protein binding site. A 2,4-substituted pattern allows the morpholine groups to project into different regions of a binding pocket compared to a 3,5- (meta, meta) pattern.

Electronic Effects : Substituents at the ortho and para positions have a strong electronic influence on the amino group through resonance and inductive effects. In contrast, meta substituents exert their influence primarily through induction. The electron-withdrawing nature of the morpholine's oxygen atom can decrease the basicity of the phenylamine nitrogen, and this effect will be modulated by the substitution pattern. mdpi.com

Intramolecular Interactions : The proximity of the ortho-morpholine group (at the 2-position) to the phenylamine can lead to steric hindrance or intramolecular hydrogen bonding, which can constrain the conformation of the molecule and influence its binding affinity.

The morpholine ring is not planar and predominantly adopts a flexible chair conformation. nih.gov This conformational preference has a significant effect on the molecule's behavior and reactivity. researchgate.net Theoretical and spectroscopic studies have shown that the chair conformer is considerably more stable than boat or twist-boat forms. researchgate.net

In the chair conformation, substituents on the ring atoms can occupy either axial or equatorial positions. The specific conformation adopted by the morpholine rings within a drug molecule dictates the spatial orientation of its constituent parts, which is crucial for precise interactions with a biological target. fiveable.me For instance, the orientation of the morpholine ring can position a key pharmacophoric element, like a phenyl group, towards a specific hydrophobic pocket in a receptor. nih.gov

Studies have shown that for N-unsubstituted morpholine, the equatorial N-H conformer is predominant. researchgate.net The predictable and stable, yet flexible, chair conformation allows the morpholine ring to act as a reliable scaffold, directing its appendages into the correct positions for optimal molecular interactions. nih.gov

Role of the Phenylamine Core in Modulating Chemical Reactivity

The phenylamine (aniline) core serves as the central scaffold, anchoring the two morpholine substituents and playing a direct role in the molecule's chemical and biological properties. The reactivity of this core is modulated by the attached morpholine groups.

Key functions of the phenylamine core include:

Hydrogen Bonding : The amine (-NH) group is a crucial functional group that can act as both a hydrogen bond donor and, in its unprotonated form, a hydrogen bond acceptor. In many ligand-receptor interactions, this group forms key hydrogen bonds that contribute significantly to binding affinity. nih.gov

Aromatic Interactions : The phenyl ring itself can participate in favorable π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site.

Modulation of Basicity : The electronic properties of the phenylamine nitrogen are heavily influenced by the substituents on the ring. The morpholino group is generally considered to be electron-withdrawing via induction due to the electronegative oxygen atom. mdpi.com The presence of two such groups on the phenyl ring reduces the electron density on the ring and decreases the basicity (pKa) of the exocyclic amine. This modulation is critical, as the ionization state of the amine at physiological pH affects its solubility, cell membrane permeability, and ability to form ionic interactions.

Structural Scaffold : The planar nature of the phenyl ring provides a rigid scaffold that orients the two morpholine groups in defined vectors. This is particularly important for inhibitors that target flat, planar regions of protein active sites, such as the ATP-binding pocket of many kinases. nih.govnih.gov

Electronic Effects of Aminophenyl Moiety

The electronic properties of the aminophenyl ring and its substituents are critical determinants of inhibitor potency. In many kinase inhibitors featuring a phenylamino or a similar moiety, this part of the molecule interacts with the hinge region of the kinase ATP-binding site. The nature of substituents on this ring can modulate the electron density and basicity of the entire scaffold, influencing key hydrogen bond interactions.

Research on analogous 4-(phenylamino)quinazoline inhibitors has shown that the electronic nature of substituents significantly impacts activity. researchgate.net Electron-donating groups, such as methoxy (-OCH3) or amino (-NH2), on the core heterocyclic ring (analogous to the phenylamine in the subject compound) tend to increase inhibitory activity. researchgate.net This is often attributed to an increase in electron density near key nitrogen atoms, which strengthens hydrogen bonds with hinge region residues like methionine. researchgate.netnih.gov

Conversely, on the pendant phenyl ring of the aminophenyl group, small, lipophilic, and electron-withdrawing groups (e.g., halogens like -Cl, -Br) can enhance potency. researchgate.net These groups can form favorable hydrophobic and halogen-bond interactions within the hydrophobic pocket of the ATP-binding site. nih.govnih.gov Computational studies on 2-phenylamino-substituted compounds have highlighted the importance of cation-π interactions, which are also governed by the electronic environment of the phenyl ring. nih.gov

Table 1: Influence of Electronic Effects on the Activity of Phenylamine Analogs

| Substituent Position | Type of Substituent | General Effect on Activity | Rationale |

| Core Ring (e.g., Quinazoline) | Electron-Donating (e.g., -OCH3, -NH2) | Increase | Enhances electron density, strengthening key hydrogen bonds with the kinase hinge region. researchgate.net |

| Pendant Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -Br) | Increase | Provides favorable hydrophobic or halogen-bond interactions in the binding pocket. researchgate.netnih.gov |

| Pendant Phenyl Ring | Electron-Donating (e.g., -OH, -OCH3) | Variable | May increase or decrease activity depending on specific receptor interactions and steric factors. |

Steric Hindrance and Substituent Size Effects

The morpholine moiety is a common pharmacophore in kinase inhibitors, valued for its ability to improve solubility and form crucial interactions. researchgate.nete3s-conferences.org In the context of PI3K/mTOR inhibitors, the steric bulk of morpholine derivatives has been exploited to achieve selectivity. Computational studies have revealed that the ATP-binding pocket of mTOR is deeper than that of PI3K isoforms. researchgate.net This difference allows mTOR to accommodate bulkier substituents, such as bridged morpholines, that would cause steric clashes in the more constrained PI3K active site. researchgate.net This principle allows for the rational design of mTOR-selective inhibitors over PI3K or dual PI3K/mTOR inhibitors. nih.gov

However, excessive steric bulk can also be disadvantageous. In studies of quinazoline-based inhibitors, the introduction of bulky groups can cause steric hindrance that prevents the formation of essential hydrogen bonds between the inhibitor and the kinase, leading to decreased activity. nih.gov Therefore, a delicate balance must be achieved where the substituent size is large enough to confer selectivity but not so large as to disrupt critical binding interactions.

Table 2: Impact of Steric Bulk on Kinase Inhibitor Activity and Selectivity

| Compound Class | Substituent Modification | Observation | Implication |

| PI3K/mTOR Inhibitors | Introduction of bridged morpholines | Increased selectivity for mTOR over PI3K | The larger mTOR pocket accommodates steric bulk that clashes with the PI3K pocket. researchgate.net |

| EGFR Inhibitors | Replacement of piperazine with morpholine | Less potent EGFR inhibition | Suggests a specific size and shape requirement in the EGFR binding site. nih.gov |

| General Kinase Inhibitors | Introduction of bulky groups near H-bonding motifs | Decreased activity | Steric hindrance prevents optimal interaction with the kinase hinge region. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov It is a powerful tool in drug design for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern inhibitory potency. tandfonline.comresearchgate.net

Descriptor Selection and Calculation

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. For kinase inhibitors similar to this compound, a wide array of descriptors are typically calculated. nih.gov These can be broadly categorized as:

1D/2D Descriptors: These are calculated from the 2D representation of the molecule and include parameters like molecular weight, atom counts, bond counts, polarizability, lipophilicity (logP), and topological indices. pensoft.netresearchgate.net

3D Descriptors: These depend on the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, electrostatic fields), and hydrophobic properties. nih.govnih.gov

In studies of PI3K/mTOR inhibitors, hundreds of 2D and 3D descriptors are often initially calculated for a set of known active compounds. nih.govnih.gov Statistical methods are then employed to select a subset of the most relevant descriptors that have the highest correlation with biological activity while having low inter-correlation with each other. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR for Kinase Inhibitors

| Descriptor Class | Examples | Relevance to Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reaction potential. pensoft.net |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within the receptor binding site. researchgate.netnih.gov |

| Hydrophobic | LogP, Hydrophobic fields | Influences membrane permeability and hydrophobic interactions with the target protein. nih.gov |

| Topological | Connectivity indices, Shape indices | Describes the branching and arrangement of atoms within the molecule. |

| Quantum Chemical | Total energy, Heat of formation | Provides detailed electronic and energetic properties of the molecule. |

Model Development and Validation Techniques

Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity (e.g., IC50 or pIC50 values). Several statistical and machine learning methods are used for this purpose:

Multiple Linear Regression (MLR): A straightforward method for creating a linear equation between descriptors and activity.

Partial Least Squares (PLS): A robust regression technique suitable for datasets where the number of descriptors is large or descriptors are inter-correlated. tandfonline.comnih.gov

Machine Learning Algorithms: More advanced methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships. nih.govmdpi.com

The predictive power and robustness of a QSAR model must be rigorously validated. acs.org Validation is typically performed using two main approaches:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used on the training set to assess the model's stability. The cross-validated correlation coefficient (q²) is a key metric; a value greater than 0.5 is generally considered indicative of a robust model. tandfonline.comnih.gov

External Validation: The model's ability to predict the activity of new compounds is tested using an external test set—a subset of compounds that were not used during model development. The predictive correlation coefficient (R²pred) is calculated for this set. acs.org

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness of fit for the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive Correlation Coefficient (Test Set) | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

Predictive Applications in Chemical Design

A well-validated QSAR model serves as a powerful predictive tool in the drug discovery pipeline. researchgate.net Its applications include:

Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds to identify novel molecules that are predicted to have high activity against the target of interest. tandfonline.comnih.gov This prioritizes synthetic efforts on the most promising candidates.

Lead Optimization: The model provides insights into which structural modifications are likely to enhance potency. By analyzing the descriptors in the QSAR equation, medicinal chemists can rationally design new analogs with improved properties. researchgate.net For example, if a descriptor related to volume is positively correlated with activity, designing larger analogs might be a fruitful strategy. nih.gov

The integration of QSAR with other computational methods like molecular docking and machine learning continues to accelerate the discovery of novel, potent, and selective kinase inhibitors. nih.govresearchgate.net

Advanced Chemical Applications of 2,4 Di Morpholin 4 Yl Phenylamine Derivatives

Utilization as Chemical Intermediates in Complex Molecule Synthesis

The strategic placement of multiple reactive sites within the 2,4-Di-morpholin-4-yl-phenylamine scaffold makes it a highly effective building block for constructing intricate molecular structures. Its utility as a chemical intermediate is primarily centered on its capacity to serve as a precursor for polycyclic systems and as a foundational component in multi-step synthetic sequences. e3s-conferences.org

The synthesis of complex heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. Derivatives of this compound serve as ideal starting points for creating larger, fused ring systems. The primary aromatic amine is a key functional group that can undergo a variety of cyclization reactions.

For instance, morpholine (B109124) derivatives can be elaborated into more complex heterocyclic structures such as 1,2,4-triazoles. researchgate.net A typical synthetic route might involve reacting a morpholine-containing intermediate with reagents like ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide, which can then be cyclized to yield a triazole-thiol ring system. researchgate.netpsu.edu Furthermore, the phenylenediamine moiety can be a precursor to fused heterocycles like pyrimidinothiophenes or deazapurines through multi-step sequences involving condensation, cross-coupling, and cyclization reactions. nih.govnih.gov The presence of the morpholino groups can favorably influence the electronic properties and solubility of the resulting heterocyclic system.

Table 1: Examples of Heterocyclic Systems Derived from Amine Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Phenylenediamine | Dicarbonyl compounds | Benzodiazepine |

| Amino-Thiol | Carboxylic Acid | Benzothiazole |

This table illustrates general transformations applicable to precursors similar to this compound.

In the context of multi-step organic synthesis, efficiency and modularity are paramount. The assembly of complex bioactive molecules often relies on a convergent strategy where key fragments, or building blocks, are synthesized separately and then combined. This compound and its analogues are valuable building blocks due to their inherent functionality. e3s-conferences.orgsyrris.jp

Application in Material Science and Dye Chemistry

The electronic properties of this compound, characterized by a π-conjugated phenyl ring enriched with strong electron-donating groups (the amine and two morpholine nitrogens), make its derivatives highly suitable for applications in dye chemistry and material science.

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. nih.govekb.eg The synthesis of azo dyes is a classic two-step process: diazotization followed by azo coupling. nih.govunb.ca

The this compound molecule is an ideal candidate for the first step, diazotization. The primary aromatic amine group (-NH₂) can be converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). ekb.eg

This diazonium salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The strong electron-donating nature of the two morpholino groups and the remaining amino group on the diazonium salt component would significantly influence the color of the resulting dye, likely pushing the absorption wavelength into the visible region to produce vibrant colors from yellow to red or even blue, depending on the coupling partner. ekb.eg

Azo dyes derived from morpholine-containing compounds exhibit interesting and useful optical properties. The color of these dyes is determined by the electronic structure of the molecule, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of electron-donating groups (like morpholine and amine) and electron-withdrawing groups on the aromatic rings creates a "push-pull" system that lowers this energy gap, resulting in absorption of light in the visible spectrum. researchgate.net

Many azo dyes exhibit solvatochromism , a phenomenon where the color of the dye changes depending on the polarity of the solvent. This is due to changes in the stabilization of the ground and excited states of the dye molecule by the solvent. This property makes them useful as probes for solvent polarity. nih.gov

Table 2: Illustrative Solvatochromic Behavior of a Hypothetical Azo Dye

| Solvent | Polarity Index | λmax (nm) | Observed Color |

|---|---|---|---|

| Hexane | 0.1 | 420 | Yellow |

| Toluene | 2.4 | 435 | Yellow-Orange |

| Acetone | 5.1 | 450 | Orange |

| Ethanol | 5.2 | 465 | Orange-Red |

Note: This data is representative of a typical donor-acceptor azo dye and illustrates the solvatochromism principle. λmax values are hypothetical.

Some azo dyes can also display photochromism , reversibly changing their structure and color upon exposure to light. This occurs via trans-cis isomerization around the azo bond, a property that is being explored for applications in optical data storage and molecular switches. nih.gov The spectroscopic analysis, particularly UV-Visible spectroscopy, is crucial for characterizing these properties. researchgate.netresearchgate.net

Role as Ligands in Organometallic Chemistry and Catalysis

The field of organometallic chemistry investigates compounds containing metal-carbon bonds, many of which are pivotal catalysts for organic synthesis. The efficiency and selectivity of these catalysts are often dictated by the organic molecules, or ligands , that are bound to the metal center.

This compound is a promising candidate as a multidentate ligand. It possesses three potential coordination sites: the nitrogen atom of the primary amine and the nitrogen atoms of the two morpholine rings. This structure allows it to act as a tridentate "pincer" ligand, binding to a metal center through its three nitrogen atoms.

Nitrogen-containing ligands are fundamental in catalysis. For example, palladium complexes with nitrogen or phosphorus-based ligands are widely used for cross-coupling reactions (e.g., Suzuki, Heck) that form new carbon-carbon bonds. psu.edu Metal complexes can activate substrates and facilitate reactions that would otherwise be difficult. psu.edu A metal complex of this compound could potentially catalyze a range of transformations, such as hydroamination or amination of allylic alcohols. The morpholine groups could modulate the steric and electronic environment of the metal center, fine-tuning its catalytic activity and selectivity. While specific catalytic applications of this particular ligand are not widely documented, its structural features are analogous to other successful N-donor ligands used in modern catalysis.

Coordination Chemistry of Morpholinophenylamine Ligands

The structure of this compound, featuring a central phenylamine core flanked by two morpholine rings, suggests a rich potential for acting as a ligand in coordination chemistry. The nitrogen atoms of the morpholine groups and the exocyclic amine present potential donor sites for coordination with metal ions.

The coordination behavior of ligands containing morpholine and phenylamine units has been a subject of interest in the development of novel metal complexes. The morpholine moiety, with its nitrogen and oxygen atoms, can exhibit versatile coordination modes, including monodentate coordination through the nitrogen atom or bridging between metal centers. The phenylamine group can also participate in coordination, either directly through the amine nitrogen or indirectly by influencing the electronic properties of the ligand system.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-morpholine) | Coordination through one of the morpholine nitrogen atoms. | Transition metals (e.g., Cu(II), Zn(II), Pd(II)) |

| Bidentate (N,N'-dimorpholine) | Chelation involving both morpholine nitrogen atoms. | Metals with appropriate bite angles |

| Tridentate (N,N',N''-amine) | Coordination involving both morpholine nitrogens and the phenylamine nitrogen. | Lanthanides, Actinides |

| Bridging | The ligand links two or more metal centers. | Various transition metals |

Catalytic Activity in Organic Reactions

The structural features of this compound derivatives also point towards their potential as ligands in homogeneous catalysis. The nitrogen-rich environment provided by the morpholine and amine functionalities can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often rely on electron-rich and sterically demanding ligands to achieve high catalytic efficiency. The substitution pattern of this compound could provide the necessary electronic and steric properties to form highly active palladium catalysts. The morpholine groups can enhance the electron-donating ability of the ligand, promoting the oxidative addition step in the catalytic cycle, while their bulk can facilitate the reductive elimination step.

Although no specific catalytic data for this compound is currently documented, research on other multi-morpholine substituted ligands in catalysis supports this hypothesis. The ability to tune the electronic and steric properties of the phenylamine backbone through further substitution could lead to the development of a library of ligands with optimized performance for specific organic transformations.

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

| Reaction Type | Potential Metal Catalyst | Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium(0) | Enhance catalytic activity and stability. |

| Heck Coupling | Palladium(0) | Control regioselectivity and efficiency. |

| Buchwald-Hartwig Amination | Palladium(0) | Facilitate C-N bond formation. |

| C-H Activation | Rhodium(III), Iridium(III) | Directing group and ancillary ligand. |

Emerging Applications in Novel Chemical Processes

Beyond established catalytic methods, the unique structure of this compound and its derivatives could find applications in emerging areas of chemical research. The combination of a redox-active phenylamine core with multiple coordination sites opens up possibilities in materials science and supramolecular chemistry.

For instance, the ability to form stable complexes with a variety of metal ions could be exploited in the design of novel functional materials, such as metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or optical properties. The morpholine units could also be functionalized to introduce further complexity and control over the resulting material properties.

In the realm of supramolecular chemistry, the specific geometry and electronic distribution of this compound could be utilized for the construction of complex host-guest systems or self-assembled architectures. The potential for hydrogen bonding and other non-covalent interactions could be harnessed to direct the formation of intricate supramolecular structures.

Future Directions and Interdisciplinary Research Prospects

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of complex molecules like 2,4-Di-morpholin-4-yl-phenylamine traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A key area of future research lies in the development of more sustainable and environmentally friendly synthetic methodologies.

Green chemistry principles offer a roadmap for these advancements. For instance, the Au-catalyzed aerobic dehydrogenative aromatization of cyclohexenone derivatives with secondary amines, such as morpholine (B109124), presents a promising one-step method for creating m-phenylenediamine (B132917) structures. nih.govnih.govacs.org This approach avoids the use of harsh reagents and minimizes waste. Another avenue for exploration is the application of the Smiles rearrangement, which can be used for the synthesis of N-substituted anilines under mild, metal-free conditions, potentially offering a more sustainable route to related compounds. acs.org

Furthermore, the well-established Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of amines and aryl halides, could be optimized for the synthesis of di-morpholino anilines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org Future research could focus on developing more efficient and recyclable catalyst systems for this transformation, thereby enhancing its sustainability. The use of greener solvents and reagents in established synthetic pathways, such as the synthesis of 4-bromoacetanilide from aniline (B41778), also provides a template for improving the environmental footprint of producing this compound and its analogs. acs.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Potential Green Approaches |

| Catalyst | Often stoichiometric reagents or heavy metals | Recyclable catalysts (e.g., resins), nanocatalysts (e.g., Au/CeO2) |

| Solvents | Often chlorinated or other hazardous solvents | Water, ethanol, or solvent-free conditions |

| Reagents | May involve toxic or corrosive substances | Less hazardous alternatives (e.g., avoiding acetic anhydride) |

| Atom Economy | Can be low due to multi-step processes | Higher atom economy through one-pot or tandem reactions |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, potentially using photochemistry |

Advanced Computational Methodologies for Predictive Design

The rational design of novel molecules with desired properties can be significantly accelerated through the use of advanced computational methodologies. For a molecule like this compound, computational chemistry can play a pivotal role in predicting its biological activity, physicochemical properties, and potential metabolic fate.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility of the molecule and its interactions with biological targets. Current time information in Bangalore, IN.youtube.compku.edu.cn For instance, MD studies on phenylalkylamine derivatives have been used to understand their binding to ion channels. Current time information in Bangalore, IN. Similarly, MD simulations could be employed to model the interaction of this compound with its known target, δ-secretase. nih.govnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how structural modifications affect biological activity. youtube.com By building predictive 3D-QSAR models based on a series of related di-morpholino aniline derivatives, researchers can guide the synthesis of new analogs with enhanced potency and selectivity. These computational approaches can help in the predictive design of morpholine-containing drug candidates for various therapeutic areas, including neurodegenerative diseases and cancer. acsgcipr.orgrsc.org

Exploration of New Chemical Reactivity and Transformations

The chemical scaffold of this compound offers numerous possibilities for exploring novel chemical reactivity and transformations. The electron-rich aniline core, further activated by the two morpholino substituents, is ripe for a variety of chemical modifications.

Future research could focus on the selective functionalization of the aromatic ring through electrophilic aromatic substitution reactions. The directing effects of the amino and morpholino groups could be exploited to introduce a range of substituents, leading to a library of new compounds with diverse properties. chemrevlett.com

Furthermore, the C-N bonds within the molecule present opportunities for activation and transformation. While challenging, the activation of C-N bonds in anilines is an emerging area of research, with potential applications in the synthesis of novel heterocyclic systems. acs.orgpku.edu.cnrsc.orgnih.gov The morpholine rings themselves can also be subject to chemical transformations, such as ring-opening reactions or modifications to the heterocyclic core, to generate novel scaffolds. researchgate.nethumanjournals.com The exploration of photochemical reactions, such as the visible-light-driven annulation of anilines, could also lead to new and unexpected transformations of this compound. nih.gov

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a powerful tool for identifying new bioactive compounds from large chemical libraries. The discovery of 2,4-dimorpholinoaniline as a potent inhibitor of δ-secretase, an enzyme implicated in Alzheimer's disease, was the result of a high-throughput screen. organic-chemistry.orgnih.govchemrevlett.commedchemexpress.com

This initial finding provides a strong rationale for the continued integration of this compound and its derivatives into HTS campaigns. Libraries of related compounds, synthesized using the sustainable and diverse methods described above, could be screened against a wide range of biological targets. This approach could lead to the discovery of new therapeutic agents for various diseases.

The development of robust and efficient HTS assays is crucial for this endeavor. Cell-based assays and biochemical assays using purified enzymes can be employed to screen for a variety of biological activities. nih.govmasterorganicchemistry.com The combination of a well-designed chemical library based on the this compound scaffold and a diverse panel of HTS assays holds significant potential for accelerating the pace of chemical discovery.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Di-morpholin-4-yl-phenylamine with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like unsubstituted intermediates. Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) for purification, followed by recrystallization in ethanol to isolate crystals. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of residual solvents via GC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Perform single-crystal X-ray diffraction (SXRD) using SHELX software for refinement . Complement with - and -NMR to verify proton environments and carbon connectivity. For morpholine rings, compare experimental -NMR shifts (δ ~2.5–3.5 ppm for N-CH- groups) with DFT-predicted values .

Q. What safety protocols are critical when handling morpholine-containing compounds like this compound?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential respiratory irritation. Wear nitrile gloves and eye protection to avoid dermal exposure. Store under inert gas (argon) to prevent oxidation, and dispose of waste via neutralization with dilute acetic acid .

Advanced Research Questions

Q. How can conformational dynamics of the morpholine rings in this compound be analyzed?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity using SXRD data . Calculate puckering amplitudes () and phase angles () for each morpholine ring. Compare with density functional theory (DFT) geometry optimizations (B3LYP/6-311++G(d,p)) to assess energy barriers between conformers .

Q. What computational strategies reconcile discrepancies between experimental and theoretical spectral data?

- Methodological Answer : For conflicting FT-IR or Raman bands, simulate vibrational modes using Gaussian09 with anharmonic corrections. Assign peaks by comparing experimental intensities with scaled DFT frequencies. For NMR shifts, apply the gauge-including atomic orbital (GIAO) method with solvent effects (PCM model) to refine predictions .

Q. How can researchers design assays to probe biochemical interactions of this compound?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins. Prepare ligand solutions in DMSO (<1% v/v) to avoid solvent interference. For cellular assays, optimize concentrations using cytotoxicity thresholds (MTT assay) and monitor intracellular localization via fluorescence tagging (e.g., BODIPY derivatives) .

Q. What approaches resolve contradictions in crystallographic data for morpholine-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.